2-(Difluoromethyl)piperazine dihydrochloride
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Overview
Description
2-(Difluoromethyl)piperazine dihydrochloride is a chemical compound with the molecular formula C5H12Cl2F2N2 It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)piperazine dihydrochloride typically involves the reaction of piperazine with difluoromethylating agents. One common method includes the use of difluoromethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent unwanted side reactions. The product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize the formation of by-products. The final product is subjected to rigorous quality control measures to ensure its purity and suitability for research applications .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)piperazine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the difluoromethyl group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form difluoromethyl piperazine N-oxide or reduction to yield difluoromethyl piperazine.
Cyclization Reactions: The compound can be involved in cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield difluoromethyl piperazine N-oxide, while reduction can produce difluoromethyl piperazine. Substitution reactions can lead to a variety of difluoromethyl-substituted piperazine derivatives .
Scientific Research Applications
2-(Difluoromethyl)piperazine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials and as a reagent in various industrial processes .
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)piperazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation, but preliminary studies suggest that the compound may modulate enzyme activity and receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Piperazine: The parent compound, which lacks the difluoromethyl group.
1-(Difluoromethyl)piperazine: A similar compound with the difluoromethyl group attached to a different position on the piperazine ring.
2-(Trifluoromethyl)piperazine: A related compound with a trifluoromethyl group instead of a difluoromethyl group .
Uniqueness
2-(Difluoromethyl)piperazine dihydrochloride is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable tool in research and development .
Properties
Molecular Formula |
C5H12Cl2F2N2 |
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Molecular Weight |
209.06 g/mol |
IUPAC Name |
2-(difluoromethyl)piperazine;dihydrochloride |
InChI |
InChI=1S/C5H10F2N2.2ClH/c6-5(7)4-3-8-1-2-9-4;;/h4-5,8-9H,1-3H2;2*1H |
InChI Key |
BCDKVYMYUQMADS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(CN1)C(F)F.Cl.Cl |
Origin of Product |
United States |
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